4-Nitro-2-aminobutyric acid

Description

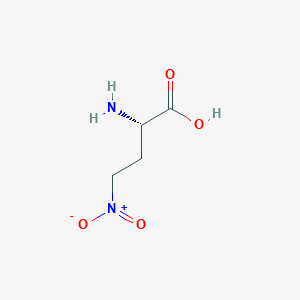

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-nitrobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4/c5-3(4(7)8)1-2-6(9)10/h3H,1-2,5H2,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCLEMIPIFWUCM-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[N+](=O)[O-])C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[N+](=O)[O-])[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10925533 | |

| Record name | 2-Amino-4-nitrobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10925533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126400-75-7 | |

| Record name | 4-Nitro-2-aminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126400757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-nitrobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10925533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reaction Pathways of 4 Nitro 2 Aminobutyric Acid

Reactions Involving the Nitro Moiety

The nitro group is a key functional group in 4-nitro-2-aminobutyric acid, and its transformation is a common strategy in the synthesis of various derivatives.

Catalytic Hydrogenation and Reduction to Amino Functionality

The reduction of the nitro group to a primary amine is a fundamental transformation. wikipedia.org Catalytic hydrogenation is a widely employed method for this conversion, offering high efficiency and selectivity. sioc-journal.cn This reaction is pivotal in the synthesis of 2,4-diaminobutyric acid (DABA) from this compound. oregonstate.eduresearchgate.netnih.gov

The general reaction is as follows:

R-NO₂ + 3H₂ → R-NH₂ + 2H₂O wikipedia.org

Various catalytic systems can be employed for this transformation, including both heterogeneous and homogeneous catalysts. sioc-journal.cn For instance, the hydrogenation of amino acids to amino alcohols has been achieved with complete retention of configuration using a Rh-MoOx/SiO₂ catalyst in a water solvent. nih.gov While specific conditions for this compound are not extensively detailed in the provided results, the principles of nitro group reduction are well-established. wikipedia.orglibretexts.org The choice of catalyst and reaction conditions, such as temperature and pressure, can influence the reaction's outcome and selectivity. dicp.ac.cngoogle.com

| Catalyst System | Substrate | Product | Key Findings |

| Rh-MoOx/SiO₂ | Amino acids | Amino alcohols | High yields (90-94%) and complete retention of configuration. nih.gov |

| Ru-X-Y/AC (X=Pt, Pd; Y=Cu, Mn, Fe) | S-(+)-2-aminobutyric acid | S-(+)-2-aminobutanol | High yield under relatively low pressure and temperature. google.com |

| Pt/C with DMAP | Nitroarenes | N-arylhydroxylamines | Increased hydrogenation activity and product selectivity (>99%). researchgate.net |

Other Transformative Reactions of the Nitro Group

Beyond reduction to amines, the nitro group can participate in other transformations. For instance, under certain conditions, the nitro group can be involved in nucleophilic substitution or elimination reactions. sci-hub.se The α-carbon to the nitro group exhibits some acidity, allowing for deprotonation to form a nitronate, which can then undergo further reactions. wikipedia.org While specific examples for this compound are not provided in the search results, the general reactivity of nitroalkanes suggests potential for various synthetic manipulations. wikipedia.orgsci-hub.se

Reactions Involving the α-Amino Group

The primary amino group in this compound is a site for various chemical modifications, including nitrosation and derivatization for synthetic purposes.

Nitrosation Reactions of Primary Amino Acids and Potential Applicability to this compound

Primary amino acids can react with nitrosating agents, such as nitrous acid (formed from nitrite (B80452) in acidic media), in a process called nitrosation. acs.orggoogle.com The rate of this reaction is influenced by the pH and the structure of the amino acid. acs.org Studies on various amino acids have shown that α-amino acids are generally more reactive than β- or γ-amino acids. acs.orgccsnorway.com The reaction typically proceeds via the formation of dinitrogen trioxide as the primary nitrosating agent. acs.org While direct studies on the nitrosation of this compound were not found, the principles governing the nitrosation of other α-amino acids are likely applicable. acs.org

Derivatization for Synthetic Utility

The α-amino group is a common site for derivatization to introduce various functional groups or protecting groups, which can be crucial for subsequent synthetic steps or for analytical purposes. scispace.comnih.gov Common derivatization reactions include acylation, such as the formation of N-benzoyl derivatives, and reaction with reagents like 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) to produce fluorescent derivatives for analytical detection. nih.govgoogle.com These derivatization strategies are widely used in the synthesis and analysis of amino acids and their analogues. usp.orgresearchgate.net

| Derivatizing Agent | Functional Group Targeted | Purpose |

| Acylating agents (e.g., benzoyl chloride) | α-Amino group | Protection or modification for synthesis. google.com |

| 4-fluoro-7-nitrobenzofurazan (NBD-F) | Primary and secondary amino groups | Formation of fluorescent derivatives for HPLC analysis. nih.govusp.org |

| Phenylisothiocyanate (PITC) | Amino acids | Formation of phenylthiocarbamyl (PTC) derivatives for UV detection. usp.org |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary and secondary amino groups | Formation of highly fluorescent derivatives. usp.org |

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group of this compound can undergo a range of reactions typical for this functional group, including conversion to its derivatives. transformationtutoring.comlibretexts.orgbritannica.comkhanacademy.org These reactions often involve nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by another nucleophile. libretexts.org

Common transformations include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester. transformationtutoring.com

Amide Formation: Reaction with an amine, often requiring an activating agent like dicyclohexylcarbodiimide (B1669883) (DCC), to form an amide. khanacademy.org

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol. transformationtutoring.comresearchgate.net

Conversion to Acid Chlorides: Reaction with thionyl chloride (SOCl₂) can convert the carboxylic acid to a more reactive acid chloride, which can then be used to synthesize other derivatives. transformationtutoring.comkhanacademy.org

These reactions provide pathways to a wide array of compounds starting from this compound. google.com

Esterification and Amide Bond Formation

The presence of both a carboxylic acid and an amino group makes this compound a valuable building block in peptide synthesis and for the creation of various small molecule derivatives through esterification and amidation reactions.

Esterification

The carboxylic acid moiety of this compound can be converted to its corresponding esters through various standard chemical methods. These reactions are crucial for protecting the carboxylic acid group during other transformations or for modifying the compound's physicochemical properties.

One documented method involves the protection of the amino group followed by esterification. For instance, the synthesis of (2S)-4-nitro-2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-butanoic acid methyl ester has been reported. nih.gov In this process, the amino group of (2S)-2-amino-4-nitrobutanoic acid is first protected with two tert-butoxycarbonyl (Boc) groups. The resulting N-protected acid is then esterified to its methyl ester. nih.gov The reaction is carried out by stirring the protected acid for 2 hours, followed by concentration under reduced pressure and purification by silica (B1680970) gel flash column chromatography. nih.gov This specific transformation highlights a successful esterification, yielding the methyl ester at 50%. nih.gov

Standard acid-catalyzed esterification, often referred to as Fischer esterification, is a common method for converting carboxylic acids to esters by heating them with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.uke-bookshelf.de While specific examples with this compound are not extensively detailed in the literature, this general method is widely applicable to amino acids, provided the amino group is adequately protected to prevent unwanted side reactions.

The use of activating agents can also facilitate esterification under milder conditions. Reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) are commonly employed to form esters from carboxylic acids and alcohols. peptide.com

Interactive Data Table: Synthesis of a this compound derivative

| Product Name | Starting Material | Reagents/Conditions | Yield | Reference |

| (2S)-4-nitro-2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-butanoic acid methyl ester | (2S)-2-amino-4-nitrobutanoic acid | 1. Boc protection of the amino group. 2. Methyl esterification, stirred for 2h, concentrated under reduced pressure, silica gel flash column chromatography. | 50% | nih.gov |

Amide Bond Formation

The ability of this compound to form amide bonds is of significant interest, particularly in the context of peptide chemistry and the synthesis of bioactive molecules. The amino group can act as a nucleophile, reacting with an activated carboxylic acid, or the carboxylic acid of this compound can be activated to react with an amine.

In a notable study, 4-Nitro-L-2-aminobutyric acid was utilized as a chain terminator in the poly-γ-glutamylation of folates and the cofactor F420. nih.gov This research demonstrated that the nitro-substituted amino acid acts as a substrate for enzymes that catalyze the formation of peptide bonds, specifically by adding a single molecule to the end of the substrate cofactors and terminating the poly-glutamylation reaction. nih.gov This finding provides direct experimental evidence that this compound can participate in enzymatically-catalyzed amide bond formation.

For chemical synthesis of amides, standard peptide coupling reagents are employed. peptide.comresearchgate.netuniurb.itsigmaaldrich.com These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine. Common coupling reagents include:

Carbodiimides: such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and racemization. peptide.com

Onium Salts: such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which are known for their high efficiency and ability to promote coupling with hindered amino acids. peptide.comsigmaaldrich.com

Advanced Analytical Characterization and Quantification of 4 Nitro 2 Aminobutyric Acid

Chromatographic Techniques

Chromatography is the cornerstone for the separation and quantification of 4-nitro-2-aminobutyric acid from complex matrices. The choice of technique depends on the required sensitivity, the nature of the sample, and whether enantiomeric separation is necessary.

High-Performance Liquid Chromatography (HPLC) for Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of amino acids. sci-hub.box Due to the lack of a strong chromophore in many amino acids, pre-column derivatization is a common strategy to enhance detection by ultraviolet (UV) or fluorescence (FL) detectors. dergipark.org.tr

Pre-column derivatization involves reacting the analyte with a reagent to form a derivative with improved detectability. dergipark.org.tr This approach allows for more flexible reaction conditions compared to post-column methods. dergipark.org.tr Several reagents are effective for derivatizing the primary amino group of this compound.

2-hydroxynaphthaldehyde (HN): This reagent reacts with primary amines, such as the one in this compound, to form Schiff base derivatives that can be detected by UV or fluorescence. nih.govresearchgate.netnih.gov The method has been successfully applied to the determination of similar compounds like gamma-aminobutyric acid (GABA) in various samples. nih.govresearchgate.net

o-phthalaldehyde (OPA)/3-mercaptopropionic acid (MPA): OPA, in the presence of a thiol like 3-mercaptopropionic acid (MPA), rapidly reacts with primary amines to form highly fluorescent isoindole derivatives. usp.orgnih.gov This method is known for its high sensitivity and is widely automated. sci-hub.box The use of MPA results in more stable derivatives compared to other thiols, enhancing the reliability of quantification. nih.govresearchgate.net However, OPA does not react with secondary amines. usp.org

4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F): NBD-F is a highly effective fluorogenic reagent that reacts with both primary and secondary amino acids to form stable and intensely fluorescent derivatives. dergipark.org.trusp.org This reaction allows for the highly sensitive detection of amino acids, including this compound, using fluorescence detectors. bohrium.comnih.gov The resulting NBD-derivatives are well-suited for separation on reversed-phase columns and are frequently used in methods requiring high sensitivity, such as analyzing trace amounts in biological or extraterrestrial samples. bohrium.commdpi.comhitachi-hightech.com

(R)-4-nitrophenyl-N-[2-(diethylamino)-6,6-dimethyl-[1,1-biphenyl]-2-yl] carbamate (B1207046) hydrochloride ((R)-BiAC): This is a chiral derivatizing agent specifically designed for the highly sensitive analysis of amino acid enantiomers by LC-MS. researchgate.netresearchgate.net It reacts with the amino group to form diastereomers that can be separated on a standard achiral column. researchgate.net The unique structure of the (R)-BiAC reagent, featuring a biaryl axially chiral structure, provides excellent resolution and allows for attomole-level detection limits when coupled with mass spectrometry. researchgate.netcolab.ws

| Derivatizing Reagent | Abbreviation | Detection Principle | Key Features |

|---|---|---|---|

| 2-hydroxynaphthaldehyde | HN | UV/Fluorescence | Forms stable Schiff base derivatives with primary amines. nih.govnih.gov |

| o-phthalaldehyde/3-mercaptopropionic acid | OPA/MPA | Fluorescence | Provides high sensitivity for primary amines; forms stable isoindole derivatives. nih.govresearchgate.net |

| 4-fluoro-7-nitro-2,1,3-benzoxadiazole | NBD-F | Fluorescence | Reacts with primary and secondary amines to form highly stable and fluorescent derivatives. dergipark.org.trusp.org |

| (R)-4-nitrophenyl-N-[2-(diethylamino)-6,6-dimethyl-[1,1-biphenyl]-2-yl] carbamate hydrochloride | (R)-BiAC | Mass Spectrometry | Chiral reagent for creating diastereomers, enabling enantiomeric separation and ultra-sensitive detection. researchgate.netresearchgate.net |

To separate the enantiomers (D- and L-forms) of this compound, direct methods using chiral stationary phases (CSPs) are employed. scispace.com This typically involves derivatizing the amino acid first (e.g., with NBD-F) to improve its chromatographic properties and then introducing it to a chiral column. koreascience.krresearchgate.net

Pirkle-type CSPs: These phases, such as SUMICHIRAL OA-2500, are based on a chiral selector (like an amino acid derivative) covalently bonded to a silica (B1680970) support. researchgate.netdss.go.th They achieve separation through stereoselective interactions, including hydrogen bonding, π-π interactions, and steric hindrance, with the derivatized amino acid enantiomers. researchgate.netdss.go.th These columns are effective for the enantioseparation of NBD-derivatized amino acids. nih.gov

Polysaccharide-based CSPs: Chiral stationary phases derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate) derivatives are widely used for enantiomer resolution. koreascience.krresearchgate.net Coated amylose-based CSPs, such as Chiralpak AD-H and Lux Amylose-1, have demonstrated excellent enantioselectivity for NBD-derivatized amino acids, achieving baseline separation for many analytes. koreascience.krresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral polymer and the analyte enantiomers within the chiral grooves of the polysaccharide structure.

| CSP Type | Example Commercial Name | Separation Principle | Typical Application |

|---|---|---|---|

| Pirkle-type | SUMICHIRAL OA-series, Pirkle 1-J | π-π interactions, hydrogen bonding, dipole-dipole interactions, and steric hindrance. researchgate.netdss.go.th | Enantioseparation of NBD-derivatized amino acids. nih.govjst.go.jp |

| Polysaccharide-based (Amylose) | Chiralpak AD-H, Lux Amylose-1 | Inclusion complexation, hydrogen bonding, and dipole-dipole interactions within the chiral polymer structure. koreascience.krresearchgate.net | Baseline enantiomer resolution of NBD-derivatized α-amino acids. koreascience.krresearchgate.net |

| Polysaccharide-based (Cellulose) | Chiralcel OD-H, Lux Cellulose-1 | Similar to amylose-based, but with a different helical structure affecting selectivity. koreascience.krresearchgate.net | Shows good enantioselectivity, though sometimes less effective than amylose-based CSPs for NBD-amino acids. koreascience.kr |

Gas Chromatography with Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography (GC) is a powerful separation technique, but it requires analytes to be volatile and thermally stable. sigmaaldrich.com Due to its polar nature and high boiling point, this compound is not suitable for direct GC analysis. It must first be converted into a volatile and less reactive derivative. sigmaaldrich.comnih.gov

The derivatization process typically involves two steps: esterification of the carboxyl group followed by acylation of the amino group, or a one-step silylation that targets all active hydrogens. sigmaaldrich.comd-nb.info For instance, using a reagent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replaces active hydrogens on the amino and carboxyl groups with a tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com

The resulting volatile derivative can then be separated by GC and detected by a mass spectrometer. The mass spectrum provides crucial information for identification, as the derivatives produce characteristic fragmentation patterns. For a TBDMS derivative, common fragments include losses of methyl (M-15) and tert-butyl (M-57) groups, which aids in confirming the structure of the original analyte. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a premier analytical method for the quantification of compounds in complex mixtures with exceptional sensitivity and selectivity. helsinki.fi This technique is well-suited for analyzing this compound, and it may not require derivatization, as the mass spectrometer serves as a highly specific detector. researchgate.net

For polar compounds like amino acids, hydrophilic interaction liquid chromatography (HILIC) is often preferred over reversed-phase chromatography, as it provides better retention. helsinki.firesearchgate.net In LC-MS/MS analysis, the analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The resulting ion is selected in the first quadrupole, fragmented, and the characteristic product ions are monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), ensures very high selectivity and low detection limits. mdpi.com

This approach has been successfully used to develop sensitive and stable methods for the quantitative determination of structurally related compounds, such as N-nitroso-N-methyl-4-aminobutyric acid (NMBA), in various matrices, achieving limits of quantification in the low ng/mL range. mdpi.com

Spectroscopic Methods for Structural Elucidation

Beyond quantification, spectroscopic methods are indispensable for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise chemical structure of a molecule. hyphadiscovery.com A standard dataset for structural confirmation includes a combination of one-dimensional and two-dimensional NMR experiments:

¹H NMR: Identifies the number and environment of hydrogen atoms.

¹³C NMR: Identifies the number and environment of carbon atoms.

COSY (Correlation Spectroscopy): Shows which protons are coupled (i.e., adjacent) to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for piecing together the molecular skeleton. hyphadiscovery.com

Mass Spectrometry (MS) provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), offers clues about its substructures. sigmaaldrich.comnih.gov The exact mass obtained from high-resolution mass spectrometry (HRMS) can be used to determine the elemental formula of the molecule. nih.gov

Infrared and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within the this compound molecule. The presence of a nitro group (NO₂), an amine group (NH₂), a carboxylic acid group (COOH), and an aliphatic backbone gives rise to a characteristic and complex vibrational spectrum.

The nitro group is particularly prominent in the IR spectrum, typically displaying two strong and distinct stretching vibrations. spectroscopyonline.com The asymmetric stretch appears at a higher wavenumber, while the symmetric stretch is found at a lower wavenumber. spectroscopyonline.com These intense bands are a direct result of the large change in dipole moment associated with the N-O bond stretching. spectroscopyonline.com The amino group contributes N-H stretching bands, while the carboxylic acid is identifiable by a broad O-H stretching band and a strong C=O stretching band. Raman spectroscopy, being highly sensitive to non-polar bonds, provides complementary information, particularly for the C-C backbone and symmetric vibrations. nih.gov

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1530 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1340 | Strong |

| Nitro (NO₂) | Scissoring Bend | 890 - 835 | Medium |

| Amine (NH₂) | N-H Stretch | 3400 - 3250 | Medium |

| Amine (NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | Medium |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise atomic connectivity of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each carbon and hydrogen atom in the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| C-1 (COOH) | ¹³C | 170 - 175 | Singlet |

| C-2 (CH-NH₂) | ¹³C | 50 - 55 | Singlet |

| C-3 (CH₂) | ¹³C | 30 - 35 | Singlet |

| C-4 (CH₂-NO₂) | ¹³C | 70 - 75 | Singlet |

| H-2 | ¹H | 3.5 - 4.0 | Multiplet |

| H-3 | ¹H | 2.2 - 2.7 | Multiplet |

Hyphenated and Complementary Analytical Modalities

To achieve high sensitivity and specificity, especially in complex biological or environmental samples, spectroscopic methods are often coupled with high-resolution separation techniques.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful hyphenated technique ideally suited for the analysis of charged, polar molecules like this compound. nih.gov This method combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection capabilities of mass spectrometry. wikipedia.org

In CE, ions are separated based on their electrophoretic mobility, which is a function of their charge and size. nih.gov As an amino acid, this compound can be analyzed as either a cation (at low pH, where the amine group is protonated) or an anion (at high pH, where the carboxylic acid is deprotonated). This separation is highly efficient, resulting in narrow peaks and excellent resolution from other components in a mixture. nih.govchromatographyonline.com

The separated analyte is then introduced directly into the mass spectrometer, typically via an electrospray ionization (ESI) source. ESI generates gas-phase ions of the molecule with minimal fragmentation. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing highly accurate mass information for unambiguous identification and quantification. nih.gov The high resolving power and sensitivity of CE-MS make it an exceptional tool for detecting trace amounts of this compound. wikipedia.org

Table 4: Typical Parameters for CE-MS Analysis of Amino Acids

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Capillary | Fused-silica | 50-100 cm length, 50-75 µm i.d. |

| Background Electrolyte | Aqueous buffer (e.g., formic acid) | pH 2-4 for cationic mode |

| Separation Voltage | Applied across the capillary | 20 - 30 kV |

| Injection Mode | Hydrodynamic or Electrokinetic | Pressure or voltage application |

| Ionization Source | Electrospray Ionization (ESI) | Positive or Negative Ion Mode |

| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole | High resolution and scan speed |

Computational and Theoretical Investigations of 4 Nitro 2 Aminobutyric Acid

Quantum Chemical Computations

Quantum chemical computations offer a granular view of a molecule's properties, grounded in the fundamental principles of quantum mechanics. Such calculations are essential for understanding the intrinsic characteristics of 4-nitro-2-aminobutyric acid and how they compare to the natural amino acid it often replaces, glutamic acid.

The key feature of this compound is its nitro group (-NO₂) replacing the carboxylic acid group (-COOH) of glutamic acid's side chain. DFT calculations would precisely model the bond lengths, bond angles, and dihedral angles of the molecule. A primary focus of such a theoretical investigation would be to quantify its "isosteric" nature compared to glutamic acid. That is, how closely the size and shape of the nitro-containing side chain mimic the carboxylate side chain of deprotonated glutamic acid.

Furthermore, DFT is instrumental in calculating the electron density distribution and the resulting electrostatic potential surface. For this compound, this would confirm its charge-neutral character, a stark contrast to the negatively charged carboxylate of glutamic acid at physiological pH. caltech.edu The nitro group, while neutral, is a strong electron-withdrawing group, which creates a significant dipole moment in the side chain. DFT would quantify this dipole and the partial charges on each atom, which are crucial parameters for understanding its interaction with the surrounding environment in a protein. These calculations underpin the rationale for its use in mechanistic studies, where it serves to eliminate a negative charge while maintaining steric bulk. caltech.edu

The biological function of an amino acid is intimately linked to the conformational flexibility of its side chain. Conformational analysis of this compound would involve mapping its potential energy surface as a function of its rotatable bonds. Such studies, typically performed using quantum mechanical methods or high-quality molecular mechanics force fields, identify low-energy, stable conformations of the molecule.

This analysis is critical for predicting how the side chain of this compound will orient itself within the constrained environment of a protein's folded structure. The stability of these conformers, determined by their relative energies, dictates the entropic cost of incorporating the molecule into a specific protein environment. While detailed studies on the isolated molecule are not prominent, the stability of proteins containing this substitution has been assessed. For instance, the incorporation of unnatural amino acids can alter the stability of the resulting protein, a factor that is considered when interpreting functional data from such mutations. acs.orgnih.gov

Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data. By calculating the second derivatives of the energy with respect to atomic positions, one can predict the vibrational frequencies of this compound. These theoretical vibrational spectra (infrared and Raman) can be compared with experimental data to confirm the molecule's structure and provide a detailed assignment of its vibrational modes, such as the characteristic symmetric and asymmetric stretches of the nitro group.

Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). The nitro group contains a chromophore that absorbs in the UV region. Theoretical predictions can pinpoint the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. This information is valuable for spectroscopic characterization and could be relevant in studies where the local environment of the amino acid is probed using optical methods. For example, some unnatural amino acids are used as fluorescent probes, and their spectral properties are sensitive to the hydrophobicity of their surroundings. nih.gov

Molecular Modeling and Dynamics Simulations

Moving from the quantum mechanics of an isolated molecule to its behavior in a complex biological system requires the tools of molecular modeling and simulation. These methods are particularly relevant for this compound, as its primary application is as a substituent within large protein macromolecules.

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in aqueous solution. These simulations model the explicit interactions between the amino acid and surrounding water molecules, providing insights into its hydration shell and solubility. The effect of the neutral but polar nitro group on the local water structure would be a key point of investigation.

When this amino acid is incorporated into a protein, MD simulations are used to equilibrate the system and study the dynamics of the protein in a solvated environment. elifesciences.orgnih.gov The solvent's interaction with the substituted residue influences the local and global conformation of the protein. Understanding these solvent effects is crucial for accurately interpreting the functional consequences of the mutation. For example, MD simulations have been used to investigate ion channels embedded in a lipid bilayer and surrounded by an aqueous solution, with this compound substituted at a key position. elifesciences.orgelifesciences.org

The most prominent application of computational studies involving this compound is in the investigation of molecular recognition. By replacing a charged glutamic acid with this neutral analogue, researchers can use MD simulations and free energy calculations to probe the importance of the negative charge in binding events or protein-protein interactions. acs.orgnih.gov

For instance, if a glutamic acid residue is hypothesized to form a salt bridge that is critical for a ligand to bind, replacing it with this compound would abolish this electrostatic interaction. MD simulations of the mutated protein in complex with the ligand can then reveal changes in binding stability, ligand orientation, and protein conformation. caltech.edu These simulations rely on molecular mechanics force fields, which must be parameterized for the unnatural amino acid. The development of such parameters, often guided by quantum chemical calculations, is a critical step that enables these large-scale simulations. nih.gov The results of these computational experiments provide a molecular-level explanation for the changes in function observed in electrophysiology or other biochemical assays. caltech.edu

Mechanistic Studies via Computational Approaches

Computational chemistry provides powerful tools to unravel the intricate details of chemical reactions, offering insights into the energetic and structural changes that occur as reactants transform into products. For a molecule like this compound, computational approaches could be employed to study its synthesis, degradation, and potential biochemical transformations. These methods can map out the entire reaction coordinate, identifying key intermediates and the high-energy transition states that govern the reaction rate.

Elucidation of Reaction Pathways and Transition States

In the absence of direct computational data for this compound, a theoretical discussion can be framed around general principles and analogous systems. For instance, the synthesis of α-amino acids can often be achieved through methods like the Strecker synthesis or the Gabriel synthesis. khanacademy.orgyoutube.com A computational study of these pathways for this compound would involve:

Mapping the Potential Energy Surface: This would entail calculating the energy of the system at various points along the reaction coordinate for each step of the proposed synthetic route.

Locating Transition States: These are the energy maxima along the reaction pathway and are critical for determining the reaction kinetics. Computational methods can determine the geometry and vibrational frequencies of these transient species.

Calculating Activation Energies: The energy difference between the reactants and the transition state provides the activation barrier, a key parameter in predicting reaction rates.

Hypothetically, a computational study on the synthesis of this compound via a pathway analogous to the Henry reaction followed by reduction and functional group manipulation could provide valuable data. mdpi.com Such a study would likely employ Density Functional Theory (DFT) calculations to model the electronic structure and energetics of the molecules involved.

Table 1: Hypothetical Data Points from a Computational Study of a Reaction Step

| Parameter | Description | Hypothetical Value |

| Reactant Energy | The calculated ground state energy of the starting materials. | E_react |

| Transition State Energy | The energy of the highest point on the reaction path. | E_ts |

| Product Energy | The calculated ground state energy of the products. | E_prod |

| Activation Energy (Ea) | The energy barrier for the forward reaction (E_ts - E_react). | ΔEa |

| Reaction Energy (ΔErxn) | The overall energy change of the reaction (E_prod - E_react). | ΔErxn |

| Key Transition State Bond Distances | The lengths of bonds being formed or broken in the transition state. | e.g., C-C: 2.1 Å, N-O: 1.8 Å |

It is important to emphasize that the values in the table above are purely illustrative. Without dedicated computational research on this compound, no definitive data can be presented. The scientific community would benefit from such studies to better understand the chemical behavior of this and other nitro-containing amino acids.

Academic and Research Applications of 4 Nitro 2 Aminobutyric Acid

As a Key Intermediate in Complex Molecule Synthesis

The chemical functionalities of 4-nitro-2-aminobutyric acid make it a strategic starting point or intermediate for the synthesis of more complex molecules. The presence of the nitro group, in particular, offers a versatile handle for chemical transformations.

Precursor for the Synthesis of γ-Aminobutyric Acid (GABA) Analogues with Specific Structural Motifs

A primary synthetic application of this compound is its role as a precursor to 2,4-diaminobutyric acid (DABA), a notable analogue of γ-Aminobutyric Acid (GABA). nih.govwikipedia.org The conversion is achieved through the reduction of the nitro group to a primary amine. This transformation is a common and well-established method in organic chemistry for synthesizing amines from nitro compounds. wikipedia.orgfrontiersin.org

The reduction of the aliphatic nitro group in this compound can be accomplished using various reagents, with catalytic hydrogenation being a preferred method. wikipedia.orgcommonorganicchemistry.com This typically involves the use of hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.comnih.gov

The resulting compound, 2,4-diaminobutyric acid, is structurally similar to GABA but possesses an additional amino group at the alpha position. This specific structural motif confers distinct biological activity; DABA is known to act as an inhibitor of the enzyme GABA transaminase and as a GABA reuptake inhibitor, which leads to elevated levels of GABA in the nervous system. wikipedia.org

Building Block for Functionally Diverse Organic Compounds

Beyond its conversion to DABA, this compound serves as a foundational building block for other functionally diverse organic compounds. The transformation into 2,4-diaminobutyric acid is key, as this product possesses three reactive sites: two amino groups and one carboxylic acid group. These functional groups can be selectively modified to create a variety of more complex molecules, including heterocyclic structures.

For instance, the bifunctional nature of 2,4-diaminobutyric acid makes it a suitable precursor for the synthesis of lactams (cyclic amides), such as substituted pyrrolidones. oregonstate.edu The intramolecular cyclization between the γ-amino group and the carboxylic acid can be induced to form a five-membered ring, a core structure present in many biologically active compounds. oregonstate.educhemrxiv.org One study demonstrated that the disulfonamide derivative of 2,4-diaminobutyric acid could be successfully cyclized to form a lactam, specifically 1-p-toluenesulfonyl-3-(p-toluenesulfonamido)-2-pyrrolidone. oregonstate.edu This highlights the potential of DABA, and by extension its nitro-precursor, in constructing complex heterocyclic frameworks.

Utility in Biochemical and Mechanistic Studies

The unique properties of this compound have been exploited in sophisticated biochemical experiments to probe the mechanisms of complex enzymatic processes.

Application as a Chain Terminator in Poly-γ-glutamylation Processes of Folates and F420

One of the most significant research applications of 4-Nitro-L-2-aminobutyric acid is its use as a chemical probe to study the mechanism of poly-γ-glutamylation. This process, which involves the sequential addition of glutamate (B1630785) residues to molecules like folates and the cofactor F420, is crucial across all domains of life. researchgate.net The enzymes responsible for this chain elongation are folylpolyglutamate synthases (FPGS) and γ-glutamyl ligases (such as CofE and FbiB). researchgate.net

Researchers have utilized 4-nitro-L-2-aminobutyric acid as an L-glutamate analogue. When introduced into enzymatic reactions, this nitro-substituted compound is accepted as a substrate by the enzymes and is added to the growing poly-γ-glutamate tail. However, once incorporated, the non-reactive nitro group at the γ-position prevents the addition of further glutamate residues, effectively terminating the chain elongation process. researchgate.net

This chain-terminating property provides direct experimental evidence for a terminal extension mechanism in poly-γ-glutamylation. The ubiquitous production of products with only a single addition of the nitro-analogue across various enzyme systems from humans, bacteria, and archaea confirms that glutamate is added to the end of the growing chain. researchgate.net High-resolution liquid chromatography-mass spectrometry (LC-MS) has been used to identify the diagnostic masses of these chain-terminated products, confirming the incorporation of the 4-nitro-L-2-aminobutyric acid moiety. researchgate.net

| Enzyme System | Substrate | Substrate Mass (m/z) | Predominant Product | Product Mass (m/z) | Nitro-Terminated Product | Nitro-Terminated Mass (m/z) |

|---|---|---|---|---|---|---|

| Human FPGS (hFPGS) | Folate-Glu1 | 571.1810 | Folate-Glu2 | 700.2235 | Folate-Nitro1 | 589.1708 |

| M. tuberculosis FPGS (Mtb-FPGS) | Folate-Glu2 | 700.2235 | Folate-Glu3 | 829.2660 | Folate-Nitro2 | 718.2133 |

| A. fulgidus CofE (Af-CofE) | F420-Glu1 | 790.2393 | F420-Glu2 | 919.2818 | F420-Nitro1 | 808.2291 |

| M. tuberculosis FbiB (Mtb-FbiB) | F420-Glu2 | 919.2818 | F420-Glu5 | 1306.3922 | F420-Nitro2 | 937.2716 |

Data derived from high-resolution LC-MS analysis of enzymatic reactions. Masses are experimentally measured and account for protonation in positive ion mode. researchgate.net

Integration into Caged Compounds for Targeted Photochemical Release in Neurobiological Research

Based on available scientific literature, there is no evidence to support the direct integration of this compound into caged compounds for photochemical release. In the field of neurobiological research, "caged" compounds are typically synthesized by attaching a photolabile protecting group, which often contains nitro-aromatic moieties (such as a nitrobenzyl or nitroindolinyl group), to the active molecule, such as GABA itself. The nitro functionality is a component of the "cage," not the neurotransmitter analogue. Therefore, this specific application for this compound is not a documented use case.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.